molecular formula C8H10N2O2S B3025485 2,3-dihydro-1H-indole-1-sulfonamide CAS No. 34917-77-6

2,3-dihydro-1H-indole-1-sulfonamide

Cat. No. B3025485
CAS RN: 34917-77-6
M. Wt: 198.24 g/mol
InChI Key: IWPJHISUYDXHGJ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the CAS Number: 34917-77-6 . It has a molecular weight of 198.25 and its IUPAC name is 1-indolinesulfonamide . It is a powder at room temperature .


Synthesis Analysis

Sulfonamide-based indole derivatives, such as 2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .


Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-indole-1-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) . The InChI key is IWPJHISUYDXHGJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3-dihydro-1H-indole-1-sulfonamide is a powder at room temperature . It has a melting point of 148-152°C .

Scientific Research Applications

Antimicrobial Activity

Indoline-1-sulfonamide has been investigated for its antimicrobial properties. In a study by Agrawal et al., newly designed sulfonamide-based indole derivatives were synthesized and screened for antimicrobial activity. Notably, these compounds showed significant activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus megaterium) and Gram-negative bacteria (Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., and Enterobacter aerogenes) . The compound exhibited the highest antibacterial activity against Klebsiella pneumonia.

Antiviral Potential

Indole derivatives, including indoline-1-sulfonamide, have demonstrated antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Anticancer Properties

Although research on indoline-1-sulfonamide specifically is limited, indole derivatives in general have shown promise as potential anticancer agents. These compounds may interfere with cancer cell growth and survival pathways. Further investigations are needed to explore the specific anticancer potential of indoline-1-sulfonamide .

Antioxidant Capacity

Indole compounds, including indoline-1-sulfonamide, may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of this compound could yield valuable insights.

Safety and Hazards

The safety information for 2,3-dihydro-1H-indole-1-sulfonamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and ingestion, and ensuring adequate ventilation .

Future Directions

Indole and its derivatives, including 2,3-dihydro-1H-indole-1-sulfonamide, are gaining a lot of interest in medicinal chemistry due to their physiological activity . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .

Relevant Papers Several papers have been published on the topic of sulfonamide-based indole derivatives . These papers discuss the synthesis, biological activity, and potential applications of these compounds .

Mechanism of Action

Target of Action

Indoline-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining the acidic extracellular tumor environment . Additionally, indoline-1-sulfonamide has been shown to exhibit strong antimicrobial actions .

Mode of Action

Indoline-1-sulfonamide acts as a competitive inhibitor of its target enzymes . It binds to the active site of these enzymes, thereby preventing their normal function. The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is crucial for its inhibitory action .

Biochemical Pathways

The inhibition of CA IX and CA XII by indoline-1-sulfonamide disrupts the normal functioning of these enzymes, leading to a change in the extracellular tumor environment . This can have downstream effects on various biochemical pathways involved in tumor growth and survival.

Pharmacokinetics

The compound’s hydrophilic properties, primarily due to the sulfonamide group, are likely to influence its bioavailability .

Result of Action

The inhibition of CA IX and CA XII by indoline-1-sulfonamide can lead to a disruption in the acidic extracellular tumor environment . This can potentially inhibit tumor growth and survival. Furthermore, the compound’s strong antimicrobial actions suggest that it could be effective against various microbial infections .

Action Environment

The action of indoline-1-sulfonamide can be influenced by various environmental factors. For instance, the acidic extracellular tumor environment can enhance the compound’s inhibitory action on CA IX and CA XII

properties

IUPAC Name

2,3-dihydroindole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJHISUYDXHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indole-1-sulfonamide

CAS RN

34917-77-6
Record name 2,3-dihydro-1H-indole-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-indole-1-sulfonamide
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2,3-dihydro-1H-indole-1-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
2,3-dihydro-1H-indole-1-sulfonamide

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